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Compound of Interest

Compound Name: 1,2,4,5-Tetrafluorobenzene

Cat. No.: B1209435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of fluorine atoms on a benzene ring significantly influences the

molecule's physical, chemical, and biological properties. This guide provides a comparative

analysis of the three isomers of tetrafluorobenzene: 1,2,3,4-tetrafluorobenzene, 1,2,3,5-

tetrafluorobenzene, and 1,2,4,5-tetrafluorobenzene. The information presented herein is

supported by experimental data to aid in research and development involving these

compounds.

Physical Properties
The arrangement of fluorine atoms in tetrafluorobenzene isomers has a pronounced effect on

their physical characteristics, such as melting point, boiling point, and dipole moment. These

properties are critical for predicting the behavior of these compounds in various experimental

and application settings.
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Property
1,2,3,4-
Tetrafluorobenzene

1,2,3,5-
Tetrafluorobenzene

1,2,4,5-
Tetrafluorobenzene

Melting Point (°C) -42 -48 4

Boiling Point (°C) 95 83 90

Density (g/mL) 1.43 (at 20°C) 1.393 (at 25°C) 1.344 (at 25°C)

Refractive Index

(n20/D)
1.41 1.404 1.407

Dipole Moment (D) ~2.4 ~1.5 0

The symmetrical substitution in 1,2,4,5-tetrafluorobenzene results in a zero net dipole

moment, which contributes to its higher melting point compared to the other two isomers due to

efficient crystal packing.

Chemical Reactivity
The electronic environment of the benzene ring in tetrafluorobenzene isomers dictates their

reactivity, particularly in nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNA_r_)
Polyfluorinated benzenes are generally susceptible to nucleophilic attack due to the strong

electron-withdrawing nature of the fluorine atoms, which activates the ring towards substitution.

The rate and regioselectivity of these reactions are influenced by the isomeric structure. While

specific kinetic data for all three isomers with a single nucleophile is not readily available in a

single comparative study, the general principles of SNAr suggest that the substitution pattern

will affect the stability of the Meisenheimer intermediate, thereby influencing the reaction rate.

For instance, in reactions with nucleophiles, the position of attack will be directed by the ability

of the fluorine atoms to stabilize the resulting negative charge through their inductive effects.

Electrophilic Aromatic Substitution
Highly fluorinated benzenes are generally deactivated towards electrophilic aromatic

substitution. The strong electron-withdrawing fluorine atoms make the benzene ring electron-
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deficient and thus less reactive towards electrophiles. Under forcing conditions, substitution

may occur. For example, the nitration of 1,2,4,5-tetrafluorobenzene does not yield a nitro

derivative but instead results in a 1,4-fluorine displacement-oxidation to form 2,5-difluoro-1,4-

benzoquinone.[1] This highlights the unusual reactivity of these compounds under electrophilic

conditions.

Biological Properties
The metabolism and toxicity of halogenated benzenes are highly dependent on the substitution

pattern. While direct comparative toxicological data for all three tetrafluorobenzene isomers is

limited, studies on analogous tetrachlorobenzene isomers provide valuable insights into their

likely metabolic fates.

A study on the metabolism of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzenes in rabbits

revealed distinct metabolic pathways for each isomer.[2] A similar study in squirrel monkeys

also showed different metabolic profiles for the three tetrachlorobenzene isomers.[3] For

1,2,3,4-tetrachlorobenzene, the major urinary metabolite was N-acetyl-S-(2,3,4,5-

tetrachlorophenyl) cysteine, indicating that mercapturic acid pathway is a significant route of

metabolism.[4] In contrast, the other isomers yielded different tetrachlorophenols as major

metabolites.[3]

This suggests that the tetrafluorobenzene isomers will also exhibit distinct metabolic pathways,

potentially leading to differences in their toxicological profiles. The formation of different

metabolites can have significant implications for their biological activity and potential toxicity.

Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound can be determined by packing a small amount

of the substance into a capillary tube and heating it in a calibrated apparatus. The temperature

at which the substance begins to melt and the temperature at which it becomes completely

liquid are recorded as the melting point range. A sharp melting point range (typically 1-2°C) is

indicative of a pure compound.

Boiling Point Determination
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The boiling point of a liquid can be determined using a micro-method involving a small test tube

containing the liquid and an inverted capillary tube. The setup is heated, and the temperature at

which a steady stream of bubbles emerges from the capillary tube, and at which the liquid re-

enters the capillary upon cooling, is recorded as the boiling point.

Nucleophilic Aromatic Substitution Kinetics
The kinetics of a nucleophilic aromatic substitution reaction can be followed by monitoring the

disappearance of a reactant or the appearance of a product over time using techniques such

as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. The reaction is typically carried out

under pseudo-first-order conditions by using a large excess of the nucleophile. The rate

constant can then be determined from the plot of the natural logarithm of the reactant

concentration versus time.

Acute Toxicity (LD50) Determination
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. It is the dose

required to kill 50% of a population of test animals. The determination of LD50 involves

administering different doses of the substance to groups of animals and observing the mortality

rate over a specified period. Various statistical methods, such as the probit method, are used to

calculate the LD50 value from the dose-response data.[5][6]
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Caption: Experimental workflow for comparing tetrafluorobenzene isomers.
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Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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